An In-depth Technical Guide to the Physicochemical Properties of N-Acetyl-N'-phenylurea
An In-depth Technical Guide to the Physicochemical Properties of N-Acetyl-N'-phenylurea
Introduction
N-Acetyl-N'-phenylurea, a member of the substituted urea family of organic compounds, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. The presence of three key functional groups—an acetyl group, a urea bridge, and a phenyl ring—imparts a unique combination of hydrogen bonding capabilities, aromatic interactions, and lipophilicity. These characteristics are pivotal in determining the compound's behavior in both biological and chemical systems. A thorough understanding of its physicochemical properties is therefore a prerequisite for any application, from drug design, where such properties govern pharmacokinetics and pharmacodynamics, to the development of novel materials.
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Acetyl-N'-phenylurea. It is intended for researchers, scientists, and drug development professionals, offering not only available data but also detailed, field-proven experimental protocols for the determination of these essential parameters. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.
Chemical Identity and Molecular Structure
A foundational aspect of understanding a compound's properties is to first establish its identity and molecular architecture.
Key Identifiers
| Property | Value | Source |
| Chemical Name | N-Acetyl-N'-phenylurea | - |
| Molecular Formula | C₉H₁₀N₂O₂ | [1] |
| Molecular Weight | 178.19 g/mol | [1] |
| CAS Number | 102-03-4 | [1] |
Molecular Structure
The structure of N-Acetyl-N'-phenylurea is characterized by a central urea moiety (-NH-CO-NH-) that is substituted with a phenyl group on one nitrogen and an acetyl group on the other.
Caption: 2D structure of N-Acetyl-N'-phenylurea.
The phenyl group introduces aromaticity and lipophilicity, while the acetyl group enhances the hydrogen-bonding potential of the molecule. The urea backbone is a rigid and planar structure that can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition in biological systems.
Solid-State and Thermal Properties
Melting Point
This protocol describes a standard and reliable method for determining the melting point range of a solid organic compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample of N-Acetyl-N'-phenylurea is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.
-
Pulverization: Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula or a mortar and pestle.
-
Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube.
-
Packing the Sample: To pack the sample tightly at the bottom of the tube, gently tap the sealed end of the capillary tube on a hard surface, or drop it through a long glass tube standing vertically on the benchtop. The final packed sample height should be 2-3 mm.
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid drop appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
-
Reporting: Report the result as a melting range (e.g., 165-167°C). For high accuracy, perform the determination in triplicate.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter, especially in drug development, as it influences formulation, administration routes, and bioavailability. Phenylurea, the parent compound, is slightly soluble in water but highly soluble in organic solvents like ethanol and acetone.[3][4] This is attributed to the hydrophobic nature of the phenyl group. The N-acetyl group in N-Acetyl-N'-phenylurea can potentially increase aqueous solubility through additional hydrogen bonding, but the overall molecule is expected to retain significant lipophilic character.
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[5]
Apparatus:
-
Glass vials or flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation: Add an excess amount of N-Acetyl-N'-phenylurea to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Dilute the filtrate with a suitable solvent and determine the concentration of N-Acetyl-N'-phenylurea using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry against a standard curve).
-
-
Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
Ionization and Lipophilicity
Acidity (pKa)
The pKa value represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For N-Acetyl-N'-phenylurea, the N-H protons of the urea moiety are weakly acidic. The electron-withdrawing nature of the adjacent carbonyl and acetyl groups increases the acidity of these protons compared to a simple amine. Understanding the pKa is vital as the ionization state of a drug affects its solubility, membrane permeability, and interaction with biological targets.
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6][7]
Apparatus:
-
pH meter with a calibrated electrode
-
Automatic titrator or a burette
-
Magnetic stirrer and stir bar
-
Jacketed titration vessel with temperature control
Procedure:
-
Sample Preparation: Accurately weigh a known amount of N-Acetyl-N'-phenylurea and dissolve it in a suitable solvent system (e.g., a co-solvent like methanol or DMSO mixed with water) to create a solution of known concentration (typically around 1 mM).[8]
-
Titration Setup: Place the solution in the titration vessel, immerse the pH electrode, and begin stirring.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound or a strong acid (e.g., 0.1 M HCl) for a basic compound.[7] Add the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant.
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point (the point where half of the compound has been neutralized). This corresponds to the flattest region of the buffer zone in the titration curve.
-
Alternatively, the pKa can be calculated from the inflection point of the first derivative of the titration curve.
-
Lipophilicity (LogP)
The partition coefficient (P) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is expressed as a logarithm (logP) and is a key indicator of a drug's lipophilicity. A positive logP value indicates a preference for the lipid phase (more lipophilic), while a negative value indicates a preference for the aqueous phase (more hydrophilic).[9] LogP significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
This classic method directly measures the partitioning of a compound between n-octanol and water.[10][11]
Apparatus:
-
Separatory funnel or centrifuge tubes with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., HPLC-UV, LC-MS)
-
pH meter
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water and the water (or buffer of a specific pH for LogD determination) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of N-Acetyl-N'-phenylurea in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning:
-
Add equal volumes of the pre-saturated n-octanol and the aqueous sample solution to a centrifuge tube.
-
Cap the tube and shake it vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.
-
-
Phase Separation: Centrifuge the tube to achieve a clean separation of the two phases.
-
Concentration Analysis:
-
Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.
-
Determine the concentration of N-Acetyl-N'-phenylurea in each phase using a suitable analytical method.
-
-
Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase])
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of N-Acetyl-N'-phenylurea is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.0-7.6 ppm range), the N-H protons of the urea linkage (which can be broad and variable in position depending on the solvent and concentration), and a sharp singlet for the methyl protons of the acetyl group (around 2.1 ppm).[1]
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. Key expected signals include those for the carbonyl carbons of the urea and acetyl groups (in the 150-175 ppm range), the aromatic carbons (120-140 ppm range), and the methyl carbon of the acetyl group (around 24 ppm).[1]
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule. Key vibrational bands for N-Acetyl-N'-phenylurea would include:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹
-
C-H stretching (aromatic): Peaks just above 3000 cm⁻¹
-
C=O stretching (amide and urea): Strong absorptions in the range of 1650-1750 cm⁻¹
-
C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. For N-Acetyl-N'-phenylurea (MW = 178.19), the molecular ion peak (M⁺) would be expected at m/z = 178.
Workflow for Physicochemical Characterization
The systematic characterization of a new chemical entity like N-Acetyl-N'-phenylurea follows a logical progression of experiments.
Sources
- 1. N-ACETYL-N'-PHENYLUREA(102-03-4) 13C NMR [m.chemicalbook.com]
- 2. phenylurea | CAS#:64-10-8 | Chemsrc [chemsrc.com]
- 3. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. acdlabs.com [acdlabs.com]
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- 11. encyclopedia.pub [encyclopedia.pub]
